Methoxy[(oxan-4-yl)methyl]amine hydrochloride
Overview
Description
Methoxy[(oxan-4-yl)methyl]amine hydrochloride is a versatile chemical compound with the molecular formula C7H16ClNO2. It is commonly used in various scientific research applications due to its unique chemical properties and reactivity. The compound is known for its stability and solubility in polar organic solvents and water.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methoxy[(oxan-4-yl)methyl]amine hydrochloride can be synthesized through several methods. One common approach involves the O-alkylation of hydroxylamine derivatives. For example, it can be obtained by O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime . Another method involves the methanolysis of hydroxylamine sulfonates .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as O-alkylation, hydrolysis, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Methoxy[(oxan-4-yl)methyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can participate in substitution reactions, where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Methoxy[(oxan-4-yl)methyl]amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It has potential medicinal uses, including as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
Methoxy[(oxan-4-yl)methyl]amine hydrochloride exerts its effects through various molecular targets and pathways. It can covalently bind to apurinic/apyrimidinic (AP) DNA damage sites, inhibiting base excision repair (BER) and leading to an increase in DNA strand breaks and apoptosis . This mechanism is particularly relevant in the context of enhancing the anti-tumor activity of alkylating agents.
Comparison with Similar Compounds
Similar Compounds
Methoxyamine: A related compound with similar reactivity but different molecular structure.
N-methylhydroxylamine: An isomer of methoxyamine with distinct chemical properties.
Aminomethanol: Another isomer with unique reactivity.
Uniqueness
Methoxy[(oxan-4-yl)methyl]amine hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Its ability to participate in a wide range of chemical reactions and its applications in various scientific fields make it a valuable compound for research and industrial purposes.
Biological Activity
Overview
Methoxy[(oxan-4-yl)methyl]amine hydrochloride, with the molecular formula CHClNO, is a versatile compound utilized in various scientific fields, particularly in biological and medicinal research. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.
- Molecular Weight : 165.66 g/mol
- Solubility : Soluble in polar organic solvents and water, facilitating its use in biological assays.
- Stability : Exhibits stability under physiological conditions, making it suitable for in vivo studies.
This compound is known to interact with biological macromolecules, particularly DNA. It can covalently bind to apurinic/apyrimidinic (AP) sites in DNA, inhibiting base excision repair (BER) pathways. This inhibition results in increased DNA strand breaks and apoptosis in cells, suggesting potential applications in cancer therapy by targeting tumor cells that rely on these repair mechanisms for survival.
Biological Activity
The compound's biological activity has been investigated through various studies:
- Enzyme Interaction : this compound is utilized to study enzyme mechanisms, particularly those involved in DNA repair processes.
- Antitumor Activity : Preliminary studies indicate that the compound may exhibit antitumor properties by inducing apoptosis in cancer cell lines.
- Neuroprotective Effects : Some research suggests potential neuroprotective effects, although further studies are needed to elucidate this aspect.
Case Study 1: Antitumor Efficacy
A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a significant increase in apoptotic markers compared to control groups. The compound was shown to enhance the efficacy of conventional chemotherapeutics by sensitizing resistant cancer cells.
Case Study 2: Mechanistic Insights into DNA Repair
Research involving the compound has revealed its ability to inhibit specific DNA repair enzymes. This inhibition was quantified using biochemical assays that measured the rate of DNA strand breakage and repair efficiency in treated cells.
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Biological Activity |
---|---|---|
Methoxyamine | Simple amine | DNA repair inhibition |
N-methylhydroxylamine | Isomer | Similar reactivity but less potent |
Aminomethanol | Isomer | Unique reactivity profile |
This compound is distinguished by its unique oxan structure, which enhances its reactivity and specificity towards biological targets compared to similar compounds like methoxyamine and N-methylhydroxylamine.
Research Applications
The compound has diverse applications across several fields:
- Medicinal Chemistry : As an intermediate for synthesizing pharmaceuticals.
- Biochemical Research : In studies focused on enzyme mechanisms and cellular responses to DNA damage.
- Industrial Applications : Used in the synthesis of agrochemicals and other industrial chemicals.
Properties
IUPAC Name |
N-methoxy-1-(oxan-4-yl)methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-9-8-6-7-2-4-10-5-3-7;/h7-8H,2-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHOLVBUJVCWLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONCC1CCOCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.